5-(Benzenesulfonyl)-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a highly complex tricyclic heterocyclic molecule featuring a fused triaza ring system, a benzenesulfonyl substituent, and a morpholinylpropyl side chain. The benzenesulfonyl group may enhance binding affinity to hydrophobic pockets, while the morpholine moiety could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-18-7-5-11-30-23(18)27-24-20(25(30)31)17-21(35(32,33)19-8-3-2-4-9-19)22(26)29(24)12-6-10-28-13-15-34-16-14-28/h2-5,7-9,11,17,26H,6,10,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGKAGAVJMPISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, typically starting with the preparation of the tricyclic core. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(Benzenesulfonyl)-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzenesulfonyl Groups
Compounds containing benzenesulfonyl or benzenesulfonamide groups are prevalent in pharmaceutical research due to their bioisosteric properties. For example:
- 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]benzenesulfonamide (CAS: 52026-59-2): This fluorinated benzenesulfonamide derivative shares the sulfonamide backbone but incorporates perfluorinated chains, enhancing metabolic stability and lipophilicity compared to the target compound .
- N-Methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]benzenesulfonamide (CAS: 69013-34-9): The phosphonooxyethyl substituent introduces polar functionality, contrasting with the morpholinylpropyl group in the target compound, which balances hydrophilicity and membrane permeability .
Tricyclic and Spirocyclic Heterocycles
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: This spirocyclic compound from features a benzothiazole ring and a spiro junction, differing from the fused triazatricyclo system of the target molecule. The spiro structure may confer conformational rigidity, whereas the triazatricyclo system offers planar aromaticity for π-π stacking interactions .
- The target compound’s triaza system likely enhances solubility and target specificity .
Functional Group Analogies
- Morpholinylpropyl Side Chain : Morpholine-containing compounds are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The propyl linker in the target compound may optimize spatial positioning of the morpholine group for binding to enzymatic pockets, similar to strategies used in kinase drug design .
- Imino Group at Position 6: The imino functionality can act as a hydrogen-bond donor/acceptor, analogous to the hydroxyl group in 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (), which participates in intramolecular hydrogen bonding .
Data Table: Key Comparative Features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
